molecular formula C4H4O2 B1219807 Penitricin CAS No. 92279-91-9

Penitricin

Cat. No. B1219807
CAS RN: 92279-91-9
M. Wt: 84.07 g/mol
InChI Key: YZURNKPBQUTNBC-UHFFFAOYSA-N
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Description

Penitricin is a natural product found in Talaromyces aculeatus with data available.

Scientific Research Applications

Ion Transport Inhibition

Penitricin plays a significant role in ion transport inhibition, particularly in the context of pendrin (SLC26A4) activity. Pendrin, known for its involvement in blood pressure control and airway function, is influenced by compounds like penitricin. Studies have shown that specific non-steroidal anti-inflammatory drugs can directly inhibit pendrin activity, making penitricin a crucial element in the treatment of hypertensive states and respiratory distresses (Bernardinelli et al., 2016).

Biocatalysis in Antibiotic Production

Penitricin is also significant in the production of β-lactam antibiotics like penicillins and cephalosporins, which are widely used for treating various bacterial infections. The biocatalytic process, which involves penicillin G acylase (PGA), is critical for synthesizing these antibiotics. Recent advances have focused on enhancing PGA production and activity, highlighting the importance of penitricin in developing vital therapeutic treatments (Cobos-Puc et al., 2019).

Hematopoietic Cancer Research

Penitricin is associated with research into hematopoietic cancers. Studies have identified a strong link between exposure to substances like penitricin and the occurrence of hematopoietic cancers, emphasizing its role in understanding and potentially treating these conditions (Cooper & Jones, 2008).

properties

CAS RN

92279-91-9

Product Name

Penitricin

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

IUPAC Name

2-(hydroxymethyl)cycloprop-2-en-1-one

InChI

InChI=1S/C4H4O2/c5-2-3-1-4(3)6/h1,5H,2H2

InChI Key

YZURNKPBQUTNBC-UHFFFAOYSA-N

SMILES

C1=C(C1=O)CO

Canonical SMILES

C1=C(C1=O)CO

Other CAS RN

92279-91-9

synonyms

penitricin
penitricin A
Ro 09-0804
Ro-09-0804

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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